molecular formula C4H10O3S2 B1605014 4-Mercaptobutane-1-sulphonic acid CAS No. 24687-42-1

4-Mercaptobutane-1-sulphonic acid

Cat. No.: B1605014
CAS No.: 24687-42-1
M. Wt: 170.3 g/mol
InChI Key: ISOQNEPBGIJCLU-UHFFFAOYSA-N
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Description

4-Mercaptobutane-1-sulphonic acid (CAS 24687-42-1) is an organosulfur compound of significant interest in chemical and biochemical research. This compound features both a terminal sulfonic acid group and a terminal thiol (mercapto) group on a four-carbon butane chain, a structure that confers unique properties such as water solubility and the ability to form disulfide bonds or bind to metal surfaces . The molecular formula of the compound is C 4 H 10 O 3 S 2 and it has a molecular weight of approximately 170.25 g/mol . Its structure can be represented by the SMILES notation S(=O)(=O)(O)CCCCS . Researchers can access further identifier information, such as the InChI Key ISOQNEPBGIJCLU-UHFFFAOYSA-N and the unique FDA GSRS identifier PRA9L5PF5Y, for precise substance tracking and registration purposes . Key applications for this compound are primarily found in specialized chemical synthesis, where it can serve as a building block for more complex molecules, and in surface chemistry, where its bifunctional nature allows it to act as a linker or modifier on metal surfaces and nanoparticles. Computed physicochemical properties, including a topological polar surface area of approximately 63.8 Ų and the presence of two hydrogen bond donors and four hydrogen bond acceptors, provide insight into its solubility and reactivity, which are critical for experimental design . Handling and Regulatory Note: This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Specific handling conditions, such as cold-chain transportation, may be required to maintain the stability and integrity of the compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfanylbutane-1-sulfonic acid
Source PubChem
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InChI

InChI=1S/C4H10O3S2/c5-9(6,7)4-2-1-3-8/h8H,1-4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOQNEPBGIJCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179427
Record name 4-Mercaptobutane-1-sulphonic acid
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Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24687-42-1
Record name 4-Mercapto-1-butanesulfonic acid
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Record name 4-Mercaptobutane-1-sulphonic acid
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Record name 4-Mercaptobutane-1-sulphonic acid
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Record name 4-mercaptobutane-1-sulphonic acid
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Synthetic Methodologies and Chemo Systematic Approaches for 4 Mercaptobutane 1 Sulphonic Acid and Analogues

Historical Development of Mercaptosulfonic Acid Synthesis Routes

The historical development of synthetic routes for mercaptosulfonic acids is rooted in the broader history of organosulfur chemistry. Early methods often involved multi-step processes that were not always efficient or high-yielding. The foundational work in peptide synthesis by Bruce Merrifield in the 1960s, which utilized a solid support, revolutionized the synthesis of complex molecules and indirectly influenced the development of more streamlined synthetic methodologies for various functionalized compounds, including those with sulfur-containing groups. peptide.com The introduction of protecting groups like Boc and Fmoc, and later the concept of orthogonal protection, provided chemists with the tools to selectively modify different parts of a molecule, which is essential in the synthesis of bifunctional compounds like mercaptosulfonic acids. peptide.com

Contemporary Chemical Synthesis Strategies

Modern synthetic approaches to 4-mercaptobutane-1-sulfonic acid and its analogues are characterized by improved efficiency, selectivity, and the use of more readily available starting materials.

Synthesis from Butanediol (B1596017) Derivatives and Sulfonylation Reactions

A common and effective strategy for synthesizing 4-mercaptobutane-1-sulfonic acid analogues begins with 1,4-butanediol (B3395766). This approach typically involves a two-step process: sulfonylation followed by nucleophilic substitution.

In the first step, 1,4-butanediol is reacted with a sulfonylation agent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. google.com This reaction selectively functionalizes one of the hydroxyl groups, converting it into a good leaving group (tosylate). The other hydroxyl group remains available for subsequent reactions or can be protected if necessary.

The second step involves a nucleophilic substitution reaction where a sulfur nucleophile, such as sodium hydrosulfide (B80085) or sodium sulfide, displaces the tosylate group to introduce the thiol functionality. google.com The resulting product, 4-mercapto-1-butanol (B77687), can then be further functionalized to introduce the sulfonic acid group. A patent describes a process for synthesizing 4-mercapto-1-butanol from 1,4-butanediol with a total yield of up to 75%. google.com

StepReagentsIntermediate/ProductYield
1. Sulfonylation1,4-butanediol, p-toluenesulfonyl chloride, pyridine4-(p-toluenesulfonyl)oxy-butan-1-ol-
2. Nucleophilic Substitution4-(p-toluenesulfonyl)oxy-butan-1-ol, Sodium hydrosulfide4-mercapto-1-butanol75% (overall)

Table 1: Synthesis of 4-mercapto-1-butanol from 1,4-butanediol. google.com

The synthesis of 1,4-butanediol itself can be achieved through biotechnological routes, for instance, via the fermentation of succinic acid, which is a more sustainable approach compared to traditional chemical synthesis. google.comrsc.org

Routes Involving Halogenated Butane (B89635) Precursors and Sulfite (B76179) Nucleophiles

A related method involves the reaction of an alkyl halide with thiosulfate (B1220275) to form a Bunte salt, which can then be hydrolyzed to the corresponding thiol. This is a well-established method for introducing a thiol group. wikipedia.org

Oxidation Pathways of Corresponding Thioether or Thiol Alkanesulfonic Acids

The direct oxidation of thiols is a fundamental reaction in organosulfur chemistry and provides a pathway to sulfonic acids. wikipedia.org Thiols can be oxidized to sulfonic acids (RSO₃H) using strong oxidizing agents such as hydrogen peroxide or sodium hypochlorite. wikipedia.org Milder oxidation conditions can lead to the formation of disulfides (R-S-S-R). wikipedia.org Therefore, the synthesis of 4-mercaptobutane-1-sulfonic acid can be envisioned through the oxidation of a suitable precursor that already contains the thiol or a protected thiol group and the sulfonic acid or a precursor to it.

A simple and effective method for preparing sulfonic acid-functionalized silica (B1680970) involves the oxidation of thiol groups. rsc.org This process has been shown to be quantitative and can lead to materials with high sulfonic acid site densities. rsc.org While this is demonstrated on a solid support, the underlying chemical transformation is applicable to the synthesis of soluble sulfonic acids.

The oxidation of mercaptans to sulfinic and sulfonic acids can also be achieved using oxygen in a non-aqueous alkaline medium. google.com This method avoids the need for strong, and often harsh, oxidizing agents. google.com

Functionalization of Existing Alkyl Sulfonic Acid Scaffolds

It is also possible to synthesize 4-mercaptobutane-1-sulfonic acid by starting with a pre-existing alkyl sulfonic acid and introducing the mercapto group. For example, starting with 4-hydroxybutane-1-sulfonic acid, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a sulfur nucleophile. This approach is analogous to the synthesis from butanediol derivatives described in section 2.2.1.

The synthesis of 4-(succinimido)-1-butane sulfonic acid, a Brønsted acid catalyst, is achieved by reacting succinimide (B58015) with 1,4-butanesultone. cjcatal.com This demonstrates the functionalization of a sultone, which is a cyclic ester of a hydroxysulfonic acid, and provides a route to derivatives of butane sulfonic acid.

Stereoselective and Asymmetric Synthesis of Chiral 4-Mercaptobutane-1-sulphonic Acid Derivatives

The synthesis of chiral derivatives of 4-mercaptobutane-1-sulfonic acid, where a stereocenter is present in the butane backbone, requires stereoselective or asymmetric synthetic methods. The development of chiral catalysts and auxiliaries has been pivotal in this area.

The sulfinyl group (R-S(O)-R') is a valuable chiral auxiliary in asymmetric synthesis due to its configurational stability and ability to induce high levels of stereoselectivity. nih.gov Chiral sulfoxides can be prepared through the stereoselective oxidation of prochiral sulfides. nih.govwiley-vch.de This can be achieved using chiral oxidizing agents or through biocatalytic methods employing enzymes like cytochrome P450 monooxygenases. nih.gov

Another powerful approach involves the use of chiral sulfinates as precursors. nih.govntu.edu.sg These can be prepared with high diastereoselectivity and then converted into a variety of enantiomerically pure sulfinyl compounds. nih.gov For instance, the condensation of prochiral sulfinates with alcohols catalyzed by a chiral organocatalyst can produce enantioenriched sulfinate esters. ntu.edu.sg

The asymmetric synthesis of chiral sulfoximines, which are another class of chiral sulfur compounds, has been achieved through the stereospecific S-alkylation of chiral sulfinamides. nih.gov This highlights the progress in creating specific chiral sulfur-containing functional groups.

For the synthesis of chiral sulfonic acids, asymmetric catalysis has been employed. For example, chiral sulfonic acids with central chirality have been obtained through asymmetric iridium-catalyzed allylation with sodium sulfite. nih.gov Furthermore, axially chiral sulfonic acids have been developed and resolved into stable atropisomers. nih.gov

Enantioselective Approaches for Chiral Centers

While this compound itself is an achiral molecule, the synthesis of its chiral analogues, which may possess enhanced or specific properties, necessitates the use of enantioselective methodologies. nih.govncats.io Such approaches are crucial for creating compounds with specific stereochemistry, which is often a critical factor in pharmaceutical and biological applications.

Currently, there is limited literature specifically detailing the enantioselective synthesis of chiral analogues of this compound. However, established principles of asymmetric synthesis can be applied to devise potential routes. One hypothetical approach would involve the use of a chiral, non-racemic substituted 1,4-butane sultone as a starting material. The synthesis of such chiral sultones would be a key step, potentially achievable through asymmetric dihydroxylation of a suitable unsaturated precursor followed by cyclization.

Another strategy could employ a prochiral precursor, such as a substituted butane sultone with a plane of symmetry, and utilize a chiral reagent or catalyst to achieve an enantioselective ring-opening reaction. Chiral thiols or a combination of a simple thiolating agent and a chiral Lewis acid or organocatalyst could potentially differentiate between the two enantiotopic reaction sites. The development of chiral N-protected amino alkyl thiols has been reported, demonstrating the feasibility of introducing chirality in thiol-containing molecules. ias.ac.in

Furthermore, kinetic resolution of a racemic mixture of a chiral intermediate, for instance, a racemic substituted 1,4-butane sultone, using a chiral catalyst or enzyme could provide access to the enantiopure material. While specific examples for this particular class of compounds are scarce, the broader field of enantioselective synthesis of organosulfur compounds is an active area of research. nih.gov

Diastereoselective Control in Multi-step Syntheses

For analogues of this compound that contain multiple stereocenters, controlling the relative stereochemistry between these centers is paramount. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities, which is essential for obtaining compounds with well-defined three-dimensional structures and predictable properties.

Diastereoselective control can be achieved through various strategies. Substrate-controlled synthesis, where the stereochemistry of an existing chiral center in the starting material dictates the stereochemistry of a newly formed center, is a common approach. For instance, the reduction of a ketone or the epoxidation of a double bond in a chiral precursor to a this compound analogue could proceed with high diastereoselectivity due to steric hindrance or directing effects from the existing chiral center.

Reagent-controlled synthesis, where a chiral reagent or catalyst is used to favor the formation of one diastereomer, is another powerful tool. For example, the hydroboration of a chiral, unsaturated precursor containing a stereocenter could be influenced by the choice of borane (B79455) reagent and catalyst to selectively form one diastereomeric alcohol over another. mdpi.com This alcohol could then be further elaborated to the target thiol. The synthesis of fulleropyrrolidines from chiral cyclobutanes is an example of a diastereoselective process that could be conceptually adapted. nih.gov

The stereoselective synthesis of β-glycosyl thiols from glycosyl-bromides highlights the potential for high diastereoselectivity in the introduction of a thiol group via an SN2 reaction on a chiral substrate. ias.ac.in This principle could be applied to the synthesis of complex, poly-chiral analogues of this compound.

Scalability and Industrial Feasibility of Synthetic Protocols

The industrial production of this compound and its precursors, particularly 1,4-butane sultone, is well-documented in patent literature, indicating the scalability of certain synthetic routes. google.comgoogle.compatsnap.com The primary method for large-scale synthesis relies on the production of 1,4-butane sultone, which serves as a key intermediate. wikipedia.org

One scalable route to 1,4-butane sultone starts from 3-buten-1-ol, which undergoes sulfonation with a sulfonating agent in the presence of an initiator. google.compatsnap.com The resulting intermediate is then acidified and cyclized via dehydration to yield 1,4-butane sultone. google.com An alternative industrial process utilizes 4-chlorobutanol, which is reacted with sodium sulfite in an alcohol solvent. google.com The resulting 4-hydroxybutanesulfonic acid is then dehydrated under vacuum to form the sultone. google.com These methods are designed for large-scale production and are suitable for industrial settings. The subsequent ring-opening of the sultone to form this compound is also a process that can be scaled up.

Process Optimization for High Purity and Yield

The optimization of synthetic protocols is crucial for industrial applications to ensure high purity of the final product and maximize the yield, thereby improving the economic viability of the process. For the synthesis of 1,4-butane sultone, a key precursor to this compound, several optimization strategies have been reported in patents.

These optimizations focus on reaction conditions, purification methods, and the control of by-product formation. For instance, in the synthesis from 4-chlorobutanol and sodium sulfite, the reaction is typically carried out at reflux for several hours to ensure complete conversion. google.com The subsequent dehydration of 4-hydroxybutanesulfonic acid to the sultone is a critical step that is often optimized by using continuous flash dehydration under high vacuum and controlled temperatures. google.com This method allows for the efficient removal of water and minimizes thermal decomposition of the product.

Further purification of the crude 1,4-butane sultone is often achieved by vacuum fractional distillation, which can yield purities exceeding 99.9%. google.com The use of azeotropic distillation can also be employed to remove water and other impurities. google.com The table below summarizes some of the optimized parameters found in the literature for the synthesis of high-purity 1,4-butane sultone.

ParameterOptimized ConditionReference
Starting Material3-buten-1-ol or 4-chlorobutanol google.comgoogle.com
Dehydration of 4-hydroxybutanesulfonic acidContinuous flash dehydration google.com
Dehydration Temperature130-165 °C google.com
Dehydration Vacuum1-8 mmHg google.com
Final PurificationVacuum fractional distillation google.com
Achieved Purity>99.9% google.com

For the final step of converting 1,4-butane sultone to this compound, process optimization would focus on the choice of thiolating agent, solvent, reaction temperature, and work-up procedure to maximize the yield of the desired thiol and minimize the formation of the corresponding disulfide by-product.

Evaluation of Raw Material Availability and Green Chemistry Principles

The industrial feasibility of a synthetic process is heavily dependent on the availability and cost of the raw materials. The primary starting materials for the large-scale synthesis of this compound, such as 3-buten-1-ol, 4-chlorobutanol, sodium sulfite, and various thiolating agents, are generally available as commodity chemicals, which supports the economic viability of the production process. google.comgoogle.com

From a green chemistry perspective, the synthesis of this compound has both favorable and less favorable aspects. The key reaction, the ring-opening of 1,4-butane sultone, is an addition reaction and thus has a high atom economy, a key principle of green chemistry. royalsocietypublishing.org This means that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

However, some of the upstream processes for producing the 1,4-butane sultone precursor may involve less environmentally benign steps. For example, the use of chlorinated starting materials like 4-chlorobutanol can lead to the formation of inorganic salt waste (sodium chloride) that requires disposal. google.com The use of organic solvents in some steps also detracts from the greenness of the process, although some syntheses are performed in water, which is a green solvent. google.com

There is ongoing research into greener methods for the synthesis of organosulfur compounds that could potentially be applied to the production of this compound. acs.orgtaylorandfrancis.com These include the use of mechanochemical methods like ball-milling to reduce or eliminate the need for solvents, the development of more sustainable and less hazardous sulfenylating agents, and the use of electrochemical methods powered by renewable energy. acs.orgresearchgate.net For example, electrochemical methods have been developed for the efficient formation of C-S bonds with high faradaic efficiency. researchgate.net Applying these innovative approaches could significantly improve the environmental footprint of this compound production in the future.

Chemical Reactivity and Mechanistic Investigations of 4 Mercaptobutane 1 Sulphonic Acid

Thiol Group Reactivity in Complex Chemical Environments

The thiol group is the more reactive of the two functional groups under many conditions, participating in oxidation, addition, and nucleophilic reactions.

Oxidation Pathways Leading to Disulfides and Higher Oxidation States

The sulfur atom in the thiol group of 4-mercaptobutane-1-sulphonic acid exists in its lowest oxidation state (-2) and is readily susceptible to oxidation. The specific product depends on the nature and strength of the oxidizing agent used.

Formation of Disulfides: Mild oxidizing agents, such as molecular iodine (I₂) or hydrogen peroxide (H₂O₂) in catalytic amounts, facilitate the coupling of two thiol molecules to form a disulfide. jove.comlibretexts.org In this reaction, each thiol loses a hydrogen atom, forming a disulfide bridge (-S-S-). This process is reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents. jove.com For this compound, this oxidation would yield 4,4'-disulfanediylbis(butane-1-sulfonic acid).

Higher Oxidation States: The use of stronger oxidizing agents can lead to the formation of sulfur species with higher oxidation states. nih.gov Vigorous oxidation can convert the thiol group sequentially into a sulfenic acid (R-SOH), a sulfinic acid (R-SO₂H), and ultimately a sulfonic acid (R-SO₃H). nih.govgoogle.comacs.org The complete oxidation of the thiol in this compound would result in the formation of butane-1,4-disulfonic acid. It is noteworthy that sulfenic and sulfinic acids are often intermediates that can be isolated under specific conditions but are also prone to further oxidation. nih.govresearchgate.net

Table 1: Oxidation Products of this compound
Oxidizing AgentProductOxidation State of Sulfur (from Thiol)
Mild (e.g., I₂, air)4,4'-Disulfanediylbis(butane-1-sulfonic acid)-1
Strong (e.g., H₂O₂, peracids)Butane-1,4-disulfonic acid+6

Thiol-Ene and Thiol-Yne Click Reactions

The thiol group of this compound can readily participate in "click" chemistry, specifically in thiol-ene and thiol-yne reactions. These reactions are prized for their high efficiency, stereoselectivity, and simple reaction conditions. wikipedia.orgalfa-chemistry.com

The thiol-ene reaction involves the addition of a thiol across a double bond (an alkene or "ene"). wikipedia.org The reaction can be initiated either by free radicals or by nucleophilic catalysis. alfa-chemistry.com

Radical-mediated addition: This is the most common pathway, typically initiated by UV light or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.orgalfa-chemistry.com This creates a carbon-centered radical that subsequently abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product.

Nucleophile-catalyzed addition: In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion can then attack an electron-deficient alkene (such as an acrylate (B77674) or maleimide) in a Michael-type addition. alfa-chemistry.com

Similarly, the thiol-yne reaction involves the addition of a thiol to a triple bond (an alkyne or "yne"). Depending on the stoichiometry, either a single addition can occur to yield a vinyl sulfide, or a double addition can take place, with two thiol molecules adding across the alkyne.

The presence of the highly polar and water-soluble sulfonic acid group makes this compound a potentially valuable reactant for aqueous thiol-ene and thiol-yne ligations, useful in bioconjugation and materials science. rsc.orgnih.gov

Nucleophilic Reactivity of the Thiol Moiety

Thiols are more acidic than alcohols, and their conjugate bases, thiolate anions (RS⁻), are excellent nucleophiles. libretexts.orgvaia.com The thiolate of this compound can be readily formed by treatment with a base. This powerful nucleophilicity allows it to participate in a variety of reactions.

SN2 Reactions: The thiolate is a potent nucleophile for SN2 reactions with alkyl halides or tosylates, leading to the formation of thioethers. jove.comlibretexts.org For example, reaction with an alkyl bromide (R'-Br) would yield a 4-(alkylthio)butane-1-sulfonic acid.

Michael Addition: As mentioned in the context of thiol-ene reactions, the thiolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Ring-Opening Reactions: The thiolate can open strained rings such as epoxides and aziridines. The attack on an epoxide, for instance, would result in the formation of a β-hydroxy thioether.

The high nucleophilicity of sulfur compared to oxygen is a key feature of thiol chemistry. libretexts.org Even in its protonated form, the thiol can act as a nucleophile, although the thiolate is significantly more reactive.

Sulfonic Acid Group Chemistry

The sulfonic acid group is a strongly acidic, non-reactive moiety under most conditions, which lends polarity and aqueous solubility to the molecule.

Strong Acid Characteristics and Protonation Equilibria

Sulfonic acids are among the strongest organic acids, with pKₐ values typically in the range of -1 to -3. wikipedia.org They are significantly stronger than their carboxylic acid counterparts. wikipedia.org This is due to the extensive delocalization of the negative charge across the three oxygen atoms and the sulfur atom in the sulfonate conjugate base (R-SO₃⁻).

Consequently, the sulfonic acid group of this compound will be almost completely deprotonated to the sulfonate form in aqueous solutions across a wide pH range.

In contrast, the thiol group is much less acidic, with a pKₐ typically around 9-11. libretexts.org This vast difference in acidity means the protonation state of the molecule is highly dependent on the pH of the solution:

In strongly acidic solutions (pH < 0): Both the sulfonic acid and thiol groups will be fully protonated (HS-(CH₂)₄-SO₃H).

In moderately acidic to neutral and weakly basic solutions (pH ~1 to ~8): The sulfonic acid group will be deprotonated, while the thiol group remains protonated (HS-(CH₂)₄-SO₃⁻). This zwitterionic form is likely the predominant species in typical aqueous media.

In strongly basic solutions (pH > 11): Both groups will be deprotonated, resulting in the dianion (⁻S-(CH₂)₄-SO₃⁻).

Formation of Salts and Esters

Salt Formation: As a strong acid, the sulfonic acid group readily reacts with a wide range of inorganic and organic bases (e.g., sodium hydroxide (B78521), amines) to form stable sulfonate salts. These salts are typically water-soluble crystalline solids.

Ester Formation: The formation of sulfonic acid esters (sulfonates) from the sulfonic acid itself is more challenging than the esterification of carboxylic acids. Direct esterification with an alcohol is generally not feasible. Common methods for synthesizing sulfonate esters involve reacting a sulfonyl chloride with an alcohol in the presence of a base. eurjchem.comnih.gov Therefore, to form an ester of this compound, it would first need to be converted to its corresponding sulfonyl chloride, for example, 4-mercaptobutane-1-sulfonyl chloride. This intermediate could then be reacted with an alcohol or phenol (B47542) to yield the desired sulfonate ester. Other synthetic routes from sulfonate salts have also been developed. researchgate.netnih.gov

Table 2: Reactivity of Functional Groups in this compound
Functional GroupType of ReactivityTypical ReactionsNotes
Thiol (-SH) OxidationForms disulfides (mild oxidants) or sulfonic acids (strong oxidants). libretexts.orgwikipedia.orgThe oxidation state of sulfur can range from -2 to +6.
Click ChemistryRadical or nucleophilic addition to alkenes and alkynes. wikipedia.orgalfa-chemistry.comHigh-yield, efficient reactions.
Nucleophilic AttackSN2 substitution, Michael addition, epoxide opening. jove.comlibretexts.orgThe thiolate anion (RS⁻) is a very strong nucleophile.
Sulfonic Acid (-SO₃H) AcidityStrong acid, readily deprotonates to form sulfonate (R-SO₃⁻). wikipedia.orgpKₐ is typically < 0.
Salt FormationReacts with bases to form stable sulfonate salts.A standard acid-base reaction.
EsterificationIndirectly forms sulfonate esters, typically via a sulfonyl chloride intermediate. eurjchem.comDirect esterification with alcohols is not effective.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by both intramolecular and intermolecular forces. These non-covalent interactions can affect the conformation of the molecule and the accessibility of its reactive centers.

Intramolecular Interactions: In certain environments, particularly in the gas phase or in non-polar solvents, this compound has the potential to form an intramolecular hydrogen bond (IMHB) . This can occur between the acidic proton of the sulfonic acid group and the sulfur atom of the thiol group, or an oxygen atom of the sulfonate. Theoretical studies on similar molecules, such as ortho-substituted benzenesulfonic acids, have shown that the sulfonic acid group can act as either a hydrogen bond donor or acceptor. mdpi.com The formation of such a "closed" conformation can shield the polar functional groups, which may influence its solubility and transport properties across non-polar media. unito.itrsc.org The flexible butane (B89635) chain provides the necessary conformational freedom for such an interaction to occur.

Intermolecular Interactions: In polar solvents like water, intermolecular hydrogen bonding is expected to dominate over intramolecular interactions. The sulfonic acid group, being a strong acid, will deprotonate to form the sulfonate anion (-SO₃⁻), which can then form strong hydrogen bonds with water molecules. nih.gov The thiol group can also participate in hydrogen bonding, acting as a weak hydrogen bond donor.

When adsorbed onto surfaces, such as gold, this compound can form self-assembled monolayers (SAMs) . In these organized structures, the thiol group forms a chemical bond with the gold surface, while the sulfonic acid termini are exposed to the environment. utexas.edu The reactivity of these SAMs is then governed by the interactions of the terminal sulfonic acid groups. These groups can engage in hydrogen bonding with adjacent molecules in the monolayer and with the surrounding solvent. nih.govresearchgate.net The stability of these SAMs is reinforced by van der Waals interactions between the parallel alkyl chains. utexas.edu

Reaction Kinetics and Mechanistic Pathways Elucidation

The chemical reactivity of this compound is centered around the reactions of its thiol and sulfonic acid functionalities. The thiol group is particularly susceptible to oxidation, while the sulfonic acid group is generally stable but can participate in acid-base reactions.

Oxidation of the Thiol Group: The oxidation of the thiol group in this compound can proceed through several pathways, depending on the oxidant and reaction conditions. Generally, mild oxidation leads to the formation of a disulfide, while stronger oxidants can yield sulfenic, sulfinic, and ultimately sulfonic acids. researchgate.net

Disulfide Formation: The most common reaction of thiols is the oxidation to a disulfide, which in this case would be the dimer of this compound. This reaction can be initiated by a variety of oxidants, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and halogens. nih.govborgeslab.org The reaction typically proceeds via a thiolate anion intermediate, which acts as a nucleophile. nih.gov

Formation of Sulfenic, Sulfinic, and Sulfonic Acids: With stronger oxidants, the thiol group can be further oxidized. The initial product is a highly reactive sulfenic acid (-SOH). researchgate.netnih.govnih.gov This can be further oxidized to a more stable sulfinic acid (-SO₂H) and finally to a sulfonic acid (-SO₃H). researchgate.netresearchgate.net In the case of this compound, this would result in a molecule with two sulfonic acid groups.

Kinetic Studies of a Related Compound: While specific kinetic data for the oxidation of this compound is not readily available in the literature, a study on the oxidation of a similar compound, 3-mercapto-1-propane sulfonic acid , by potassium ferrate provides valuable insights. researchgate.net The study revealed that the thiol was rapidly oxidized to the corresponding sulfinic acid within 0.5 seconds. researchgate.net The reaction kinetics were found to be dependent on pH, with a complex rate law suggesting multiple reaction pathways involving both protonated and unprotonated forms of the ferrate oxidant. researchgate.net At pH values above 8.5, the kinetic expression included terms dependent on the concentrations of the thiol, ferrate, and hydrogen ions, as well as a term for the direct degradation of ferrate. researchgate.net Below this pH, the rate-determining step primarily involved the unprotonated ferrate. researchgate.net It is plausible that the oxidation of this compound by strong oxidants would follow a similarly complex kinetic profile.

Electrochemical Reactivity: The thiol group of this compound can also be oxidized electrochemically. While specific studies on this molecule are lacking, the electrochemical oxidation of thiols on electrode surfaces is a well-known process that typically leads to the formation of a disulfide or metal-thiolate complexes, depending on the electrode material and potential. researchgate.net The sulfonic acid group is generally electrochemically inactive in the typical potential windows.

The following table summarizes the key reactive sites and expected products for this compound.

Functional GroupReagent/ConditionExpected Product(s)General Reaction Type
Thiol (-SH)Mild Oxidants (e.g., O₂, H₂O₂)DisulfideOxidation
Thiol (-SH)Strong Oxidants (e.g., KMnO₄, Ferrate)Sulfenic acid, Sulfinic acid, Sulfonic acidOxidation
Thiol (-SH)Gold SurfaceGold thiolate (Self-Assembled Monolayer)Adsorption/Chemisorption
Sulfonic Acid (-SO₃H)Base (e.g., NaOH)Sulfonate salt (-SO₃⁻Na⁺)Acid-Base Neutralization

Catalytic Applications and Catalysis Research Involving 4 Mercaptobutane 1 Sulphonic Acid

Homogeneous Catalysis by 4-Mercaptobutane-1-sulfonic Acid

In a homogeneous system, where the catalyst is dissolved in the reaction medium, 4-mercaptobutane-1-sulfonic acid primarily functions through its distinct acidic and nucleophilic moieties.

Role as a Proton Source in Acid-Catalyzed Organic Reactions

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, readily donating a proton to initiate a wide array of acid-catalyzed reactions. This high acidity allows it to function as an effective catalyst, often in small quantities, for various organic transformations. For instance, in the formation of Schiff bases from amines and aldehydes, the sulfonic acid proton can catalyze the reaction without the need for an external acid catalyst. ekb.eg The protonation of the carbonyl oxygen by the sulfonic acid group activates the aldehyde toward nucleophilic attack by the amine. The catalytic cycle is completed by the regeneration of the sulfonic acid group upon dehydration of the intermediate carbinolamine. This self-catalysis is a key feature, streamlining reaction setups and purification processes. ekb.eg In some oxidation reactions, the sulfonic acid product itself can contribute to the catalysis, leading to an acceleration of the reaction rate as the product concentration increases. google.com

Condensation Reactions, including Polyphenol Synthesis

Acid catalysts are crucial for condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule, such as water. The sulfonic acid function of 4-mercaptobutane-1-sulfonic acid is well-suited for this purpose. It has been shown to be effective in various condensation processes, such as the self-condensation of aldehydes like n-butyraldehyde to form α,β-unsaturated aldehydes. researchgate.net

A significant area of research is the synthesis of polyphenolic compounds, such as bisphenol A. While much of the seminal work has been conducted with solid-supported catalysts, the underlying principle demonstrates the potential for homogeneous catalysis. nih.govresearchgate.net In the condensation of phenol (B47542) with acetone, the sulfonic acid group acts as the primary catalyst by protonating the acetone, thereby activating it for electrophilic attack on the electron-rich phenol rings. nih.govresearchgate.net Although detailed studies using 4-mercaptobutane-1-sulfonic acid specifically as a homogeneous catalyst for polyphenol synthesis are not extensively documented, the known reactivity of sulfonic acids in phenol-ketone condensations suggests its applicability. nih.govresearchgate.netnih.gov

Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond condensation, the strong acidity of the sulfonic acid group facilitates numerous other carbon-carbon and carbon-heteroatom bond-forming reactions. The aforementioned condensation reactions are prime examples of C-C bond formation. researchgate.net

For carbon-heteroatom bond formation, sulfonic acid catalysts have demonstrated high efficacy. They are used in:

Esterification and Transesterification: Catalyzing the reaction between carboxylic acids and alcohols (esterification) or the exchange of alkoxy groups in esters (transesterification). acs.orgmdpi.com

Alkylation: Promoting the O-alkylation of phenols and C-alkylation, where an alkyl group is added to an oxygen or carbon atom, respectively. nih.gov

Amidation and Silylation: Facilitating the formation of amides from carboxylic acids and amines, and the silylation of alcohols, which are C-N and C-O/C-Si bond formations. mdpi.com

Synergistic Catalysis Involving Both Thiol and Sulfonic Acid Functions

The most compelling catalytic feature of 4-mercaptobutane-1-sulfonic acid is the potential for synergistic cooperation between the sulfonic acid and thiol groups. This bifunctional capability has been explored primarily through heterogeneous model systems, which provide insight into how the molecule would behave in a homogeneous setting.

Research has shown that having both an acidic site and a thiol promoter on the same catalyst can dramatically enhance reaction rates and selectivity compared to catalysts containing only one of the functional groups or a random mixture of both. nih.govresearchgate.net In the synthesis of bisphenol A, the proposed mechanism involves the sulfonic acid group activating the ketone, while the nearby thiol group participates in the reaction intermediate, potentially by forming a hemithioacetal, which facilitates the subsequent reaction steps and enhances selectivity. researchgate.net

Key findings from studies on catalysts with paired thiol and sulfonic acid functionalities include:

Proximity is Crucial: The distance between the thiol and sulfonic acid groups is critical for catalytic activity. A catalyst with these groups separated by a three-carbon spacer (structurally analogous to 4-mercaptobutane-1-sulfonic acid) was found to be significantly more active for bisphenol A synthesis than catalysts with randomly distributed groups or with a larger separation between the groups. nih.govresearchgate.net

Enhanced Activity: In the condensation of cyclohexanone (B45756) and phenol to produce bisphenol Z, the paired thiol-acid catalyst was 14 times more active than a catalyst with random functionalities. nih.gov

These findings underscore the potential of 4-mercaptobutane-1-sulfonic acid to act as a highly efficient, cooperative bifunctional catalyst in a homogeneous environment.

Heterogeneous Catalysis and Solid-Supported Systems

To overcome challenges with catalyst separation and recycling associated with homogeneous systems, significant research has been dedicated to immobilizing sulfonic acid functionalities, including bifunctional thiol-sulfonic acid systems, onto solid supports.

Immobilization Strategies on Inorganic and Organic Supports

The covalent attachment of functional groups to solid supports ensures catalyst stability and prevents leaching into the reaction products. The primary precursor used to introduce the thiol/sulfonic acid moiety is often a silane, such as 3-mercaptopropyltrimethoxysilane (MPTS). psu.edu

Two main strategies are employed for immobilization:

Post-Synthetic Grafting: A pre-synthesized support material (like silica (B1680970) or a polymer) is treated with a solution of the functional precursor (e.g., MPTS). The precursor then covalently bonds to the support surface. If the goal is a sulfonic acid group, the attached thiol groups are subsequently oxidized using an agent like hydrogen peroxide. mdpi.compsu.edu

Co-condensation (One-Pot Synthesis): The functional precursor (MPTS) is added directly to the mixture of the primary support building blocks (e.g., tetraethyl orthosilicate (B98303) for silica). The materials then co-assemble, resulting in the functional group being incorporated throughout the material's framework. This is followed by oxidation of the thiol to the sulfonic acid. psu.edu

These strategies have been successfully applied to a variety of inorganic and organic materials.

Support MaterialTypeImmobilization MethodPrecursor/Functional GroupReference
Silica (MCM-41, HMS, SBA-15) InorganicCo-condensation & Grafting3-mercaptopropyltrimethoxysilane (MPTS) psu.edu
Alumina (Al₂O₃) InorganicGraftingThiol and Sulfonic Acid Groups mdpi.com
Magnetic Nanoparticles (Fe₃O₄@SiO₂) InorganicGrafting3-mercaptopropyltrimethoxysilane (MPTS) mdpi.com
Porous Polyphenols OrganicPost-Synthetic SulfonationChlorosulfonic Acid acs.org

These solid-supported catalysts combine the high reactivity of the sulfonic acid group with the practical advantages of heterogeneous catalysis, such as ease of recovery and potential for reuse over multiple reaction cycles. nih.govacs.org

Performance and Regeneration of Supported Catalysts

The efficacy of a heterogeneous catalyst is not only determined by its activity but also by its stability and potential for regeneration over multiple reaction cycles. While extensive research specifically detailing the performance and regeneration of 4-mercaptobutane-1-sulphonic acid supported catalysts is limited, valuable insights can be drawn from studies on analogous sulfonic acid-functionalized materials, such as those supported on silica and carbon.

For sulfonic acid catalysts in general, a key challenge is the leaching of the functional group from the support, which can lead to a gradual decrease in catalytic activity. However, when covalently anchored to a stable support like silica, these catalysts can exhibit excellent reusability. For instance, a silica-supported sulfonic acid catalyst used in the synthesis of Hantzsch 1,4-dihydropyridines was recycled for at least eight cycles without a significant loss of activity. organic-chemistry.org Similarly, silica-supported sulphonic acid coated with an ionic liquid demonstrated the ability to be recycled for several runs in the synthesis of 1,4-dihydropyridines while maintaining substantial activity. rsc.org

In the context of biodiesel production, sulfonic acid-functionalized catalysts have shown promise in the esterification of free fatty acids. A carbon-based solid acid catalyst with sulfonic acid groups demonstrated good reusability over three cycles, although a gradual decrease in the conversion rate of palmitic acid was observed. nih.gov This decline was attributed to the formation of sulfonates and the exfoliation of sulfonic acid groups from the catalyst surface. nih.gov However, some sulfonated carbon catalysts have shown the potential for regeneration, where after a decline in performance, the catalytic activity could be restored to a level comparable to the fresh catalyst. nih.gov

The performance of these supported catalysts is often influenced by the nature of the support material. Carbon nanotubes, for example, offer high surface area and chemical resistance, making them excellent supports for sulfonic acid groups. researchgate.net A multiwalled carbon nanotube-supported butyl sulfonic acid catalyst was reused at least six times without a noticeable loss in its high catalytic activity for the synthesis of 1,8-dioxo-octahydroxanthenes. researchgate.net

The following interactive table summarizes the reusability of various sulfonic acid-functionalized catalysts as reported in the literature.

CatalystSupport MaterialReactionNumber of CyclesPerformance Outcome
Sulfonic acidSilica gelHantzsch 1,4-dihydropyridine (B1200194) synthesis8No significant loss of activity organic-chemistry.org
Sulphonic acid coated with ionic liquidSilica1,4-dihydropyridine synthesisSeveralRecyclable with significant activity rsc.org
AC-Ph-SO3HActivated CarbonMethylation of palmitic acid3Conversion rate remained above 80% nih.gov
MWCNT–BuSO3HMultiwalled Carbon Nanotubes1,8-dioxo-octahydroxanthene synthesis6No noticeable loss of catalytic activity researchgate.net

Mechanistic Insights into Catalytic Cycles and Active Site Characterization

Understanding the catalytic cycle and the nature of the active sites is fundamental to optimizing catalyst design and performance. For catalysts functionalized with this compound, the sulfonic acid group (-SO3H) serves as the primary Brønsted acid active site.

In acid-catalyzed reactions such as esterification, the catalytic cycle is initiated by the protonation of the carbonyl oxygen of the fatty acid by the sulfonic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., methanol). The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and the regeneration of the protonated catalyst, thereby completing the catalytic cycle. The high catalytic activity of sulfonic acid-functionalized catalysts in esterification is attributed to the presence of these strong Brønsted acid sites. researchgate.net

The characterization of these active sites is crucial. The acid density, which is the number of acid sites per unit mass or surface area of the catalyst, is a key parameter determining catalytic activity. This is often determined through acid-base titration. For example, a sulfonated carbon catalyst was found to have an acid site density of 1.53 mmol H+/g. elsevierpure.com Similarly, magnetic nanoparticles functionalized with p-sulfonic acid calix nih.govarene exhibited a significant increase in acidity, with concentrations of acid groups around 0.70 to 0.75 mmol H+ g-1, primarily due to the strong proton-donating sulfonic groups. scielo.brresearchgate.net

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) are employed to identify the functional groups on the catalyst surface, confirming the presence of the -SO3H groups. In situ spectro-electrochemical methods, coupled with theoretical calculations like density functional theory (DFT), can provide deeper mechanistic insights at a molecular level, revealing the role of the anchoring group and the catalyst's interaction with reactants during the reaction. utwente.nl

The proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds catalyzed by silica-bonded S-sulfonic acid involves the activation of the dicarbonyl compound by the sulfonic acid group, facilitating the subsequent nucleophilic attack by the diamine. researchgate.net This highlights the general role of the sulfonic acid moiety in activating substrates in a variety of organic transformations.

Advanced Analytical and Spectroscopic Methodologies for 4 Mercaptobutane 1 Sulphonic Acid

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are central to the analysis of 4-Mercaptobutane-1-sulphonic acid, enabling its separation from complex matrices and subsequent quantification. The choice of chromatographic method is largely dictated by the physicochemical properties of the analyte, particularly its high polarity and ionic nature.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and polar compounds like this compound. Method development and validation are crucial steps to ensure the accuracy, precision, and reliability of the analytical results.

In its underivatized form, this compound is poorly retained on traditional reversed-phase columns (such as C8 or C18) due to its high polarity. The sulphonic acid group is fully ionized over a wide pH range, leading to minimal interaction with the nonpolar stationary phase. To achieve adequate retention and separation, several strategies can be employed. One approach involves the use of highly aqueous mobile phases with polar-endcapped or polar-embedded stationary phases, which are designed to provide better retention for polar analytes.

A novel approach for separating sulfonic acids involves a method termed BIST™ (Bridge Ion Separation Technology). This technique allows for the separation of negatively-charged analytes like sulfonic acids on a negatively-charged cation-exchange column. This is achieved through the use of a multi-charged, positive buffer in a mobile phase that is predominantly organic. This buffer acts as a bridge, linking the anionic analytes to the stationary phase surface. sielc.com

Parameter Typical Condition
Column Polar-endcapped or polar-embedded C18, BIST™ A+
Mobile Phase Highly aqueous (e.g., >95% water) with buffer (e.g., phosphate)
Detector UV (low wavelength), Refractive Index (RI), Evaporative Light Scattering (ELSD)

Ion-pair chromatography is a powerful technique for retaining and separating ionic compounds like this compound on reversed-phase columns. technologynetworks.com This method involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.com For the anionic sulphonic acid group, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), is used. thermofisher.com The ion-pairing reagent forms a neutral, hydrophobic ion pair with the analyte, which can then be retained and separated by the nonpolar stationary phase. thermofisher.com

The retention in ion-pair chromatography can be finely tuned by adjusting the concentration and the hydrophobicity of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent content. thermofisher.com Mobile-phase ion chromatography (MPIC) combines ion-pair chromatography with suppressed conductivity detection, offering a universal detection mode for such species. thermofisher.com

Parameter Typical Condition
Column C8, C18, Polystyrene/divinylbenzene (PS/DVB) thermofisher.com
Ion-Pair Reagent Tetrabutylammonium hydroxide (B78521) or similar quaternary ammonium salts thermofisher.com
Mobile Phase Acetonitrile/water or Methanol/water gradient with ion-pairing reagent thermofisher.com
Detector UV, Suppressed Conductivity thermofisher.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of the highly polar and non-volatile this compound by gas chromatography (GC) is not feasible. Therefore, a crucial derivatization step is required to convert the analyte into a volatile and thermally stable derivative. The hydroxyl group of the sulphonic acid and the thiol group can be targeted for derivatization.

Common derivatization approaches for polar functional groups include silylation (e.g., with BSTFA or TMCS) or acylation. For instance, fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are frequently used to derivatize amino and hydroxyl groups, significantly improving their volatility and chromatographic behavior for GC-MS analysis. nih.gov A similar strategy could be adapted for the functional groups present in this compound.

The development of a robust GC method would involve optimizing the derivatization reaction conditions (reagent, temperature, and time) and the GC parameters (injection mode, temperature program, and column type).

Derivatization Reagent Target Functional Group Resulting Derivative
Silylating Agents (e.g., BSTFA)Sulphonic Acid (OH), Thiol (SH)Silyl ester, Silyl thioether
Acylating Agents (e.g., PFPA)Sulphonic Acid (OH), Thiol (SH)Anhydride, Thioester

Capillary Electrophoresis (CE) for Ionic Species

Capillary electrophoresis (CE) is an excellent technique for the separation of charged species like this compound. libretexts.org Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. libretexts.org As a strong acid, the sulphonic acid group of the target molecule is negatively charged over a wide pH range, making it well-suited for CE analysis.

Different modes of CE can be employed. In capillary zone electrophoresis (CZE), the separation occurs in a simple buffer-filled capillary. The use of buffers with different pH values can be used to control the charge of the analyte and the electroosmotic flow (EOF), thereby optimizing the separation. libretexts.org For complex mixtures, the high resolving power of CE can be advantageous. A patent has described a capillary electrophoresis separation method utilizing a buffer solution containing a zwitterion with a sulfonic acid group and a quaternary amine, which could be applicable to the analysis of compounds like this compound. google.com

Mass Spectrometry (MS) Coupling for Identification and Quantitation

Coupling separation techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of this compound. The mass spectrometer provides molecular weight information and structural details through fragmentation patterns.

When coupled with HPLC, electrospray ionization (ESI) is the most suitable ionization technique for polar and ionic compounds. For the analysis of sulphonated compounds, negative-ion ESI-MS is typically more sensitive. upce.cz The mass spectrum would be expected to show the deprotonated molecule [M-H]⁻. A significant challenge in HPLC-MS is the incompatibility of non-volatile buffers and ion-pairing reagents with the MS interface, as they can cause ion suppression and contaminate the ion source. upce.cz Therefore, the use of volatile buffers (e.g., ammonium acetate (B1210297) or ammonium formate) and ion-pairing reagents (e.g., triethylamine) is essential.

In GC-MS, following derivatization, electron ionization (EI) can be used to generate characteristic fragmentation patterns that aid in structural elucidation and provide high sensitivity for quantification. The mass spectrum of the derivatized this compound would be dependent on the specific derivatizing agent used.

Spectroscopic Characterization for Structural and Electronic Properties

Spectroscopic methods provide fundamental insights into the molecular framework and electronic nature of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the butane (B89635) chain, the thiol group, and the sulfonic acid group. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonate and thiol groups. Protons closer to the electron-withdrawing sulfonate group will appear at a higher chemical shift (downfield) compared to those closer to the thiol group. The acidic protons of the sulfonic acid and thiol groups are typically broad and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Similar to the proton NMR, the carbon atom attached to the highly electronegative sulfonate group will be the most downfield signal. The chemical shifts of the other carbon atoms in the butane chain will vary based on their proximity to the terminal functional groups.

Predictive NMR data is often generated using computational chemistry methods and compared with experimental data from related compounds for accurate assignments.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂-SO₃H (α-carbon)~2.8 - 3.2~50 - 55
CH₂-CH₂SO₃H (β-carbon)~1.8 - 2.2~25 - 30
CH₂-CH₂SH (γ-carbon)~1.6 - 2.0~28 - 33
CH₂-SH (δ-carbon)~2.5 - 2.9~22 - 27
SH~1.3 - 1.7 (triplet)-
SO₃HVariable, broad (~10-12)-

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band corresponding to the O-H stretching of the sulfonic acid group, typically in the range of 3200-2500 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations of the sulfonate group are expected to appear as strong bands around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively. The S-H stretching vibration of the thiol group gives rise to a weak but sharp band around 2600-2550 cm⁻¹. The C-H stretching vibrations of the butane backbone will be observed in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the S-H and S-S (if dimerization occurs) stretching bands, which are often weak in IR spectra. The S-H stretch appears around 2570 cm⁻¹. The C-S stretching vibration, typically found in the 700-600 cm⁻¹ range, is also readily observed in Raman spectra. The symmetric S=O stretch of the sulfonate group is also Raman active. These techniques are highly effective for studying the adsorption of this compound onto surfaces, such as in the formation of self-assembled monolayers. nih.gov

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
O-H (in SO₃H)Stretching3200 - 2500 (broad)IR
C-H (alkane)Stretching3000 - 2850IR, Raman
S-H (thiol)Stretching2600 - 2550 (weak, sharp)IR, Raman
S=O (sulfonic acid)Asymmetric Stretching1250 - 1150IR
S=O (sulfonic acid)Symmetric Stretching1080 - 1030IR, Raman
C-SStretching700 - 600Raman

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive chromophores like conjugated π-systems, the absorptions are expected to occur in the ultraviolet region.

The primary electronic transitions for saturated compounds containing heteroatoms with non-bonding electrons, such as sulfur, are n → σ* and σ → σ* transitions. The lone pair electrons on the sulfur atom of the thiol group can be excited to an anti-bonding sigma orbital (n → σ* transition). This transition typically occurs in the far UV region, around 200-220 nm. The σ → σ* transitions of the C-C, C-H, C-S, and S-H bonds require higher energy and thus absorb at shorter wavelengths, generally below 200 nm. The sulfonic acid group itself does not have significant absorption in the near-UV range. The presence of the thiol group is therefore the main contributor to the UV absorption profile of this molecule in the accessible UV range.

Expected Electronic Transitions

TransitionAssociated Functional GroupExpected λmax (nm)
n → σThiol (-SH)~200 - 220
σ → σC-C, C-H, C-S, S-H&lt; 200

Electrochemical Analytical Techniques

Electrochemical methods are powerful for probing the redox activity of this compound and its behavior at electrode-electrolyte interfaces.

Voltammetry, particularly cyclic voltammetry (CV), is employed to study the redox properties of this compound. The thiol group (-SH) is electrochemically active and can undergo oxidation. When a potential is scanned anodically, the thiol group can be oxidized, often leading to the formation of a disulfide bond (R-S-S-R) through a one-electron process. This is a common electrochemical reaction for thiols.

On a gold electrode, the thiol group of this compound can chemisorb to form a self-assembled monolayer (SAM). The cyclic voltammogram of such a modified electrode will differ significantly from that of the molecule in solution. The formation of the SAM can be monitored by the appearance of characteristic oxidation and reduction peaks associated with the thiol/disulfide redox couple on the electrode surface. The potential of these peaks can provide information about the stability and organization of the monolayer.

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for characterizing the properties of interfaces, making it ideal for studying self-assembled monolayers of this compound on electrode surfaces, typically gold. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured.

When this compound forms a SAM on an electrode, it acts as a barrier to electron transfer and ion transport. This is reflected in the EIS data, often modeled using an equivalent circuit. The key parameters obtained from fitting the EIS data include:

Solution Resistance (R_s): The resistance of the bulk electrolyte.

Charge Transfer Resistance (R_ct): This is inversely proportional to the rate of electron transfer at the electrode surface. A well-formed, dense monolayer will exhibit a high R_ct, indicating it effectively blocks redox probes from reaching the electrode.

Double-Layer Capacitance (C_dl): This relates to the charge separation at the electrode/monolayer interface. The formation of a monolayer decreases the C_dl compared to a bare electrode because the organic layer increases the distance between the conductive plates of the capacitor (the electrode and the electrolyte ions).

EIS can be used to monitor the formation, stability, and integrity of the this compound monolayer under different conditions, such as changes in pH or exposure to other analytes. nih.gov

Applications in Materials Science and Interface Chemistry

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly organized molecular assemblies that spontaneously form on a solid surface. For metallic surfaces, particularly gold, the strong affinity between sulfur and gold makes thiol-containing molecules like 4-mercaptobutane-1-sulfonic acid ideal candidates for creating stable and well-defined SAMs. upmc.fr The structure and properties of these SAMs are influenced by factors such as the length of the alkyl chain and the nature of the terminal functional group. upmc.fr

While specific thermodynamic data for 4-mercaptobutane-1-sulfonic acid is not extensively documented, studies on analogous short-chain thiols provide valuable insights. The adsorption process is generally considered to be spontaneous and exothermic. The Gibbs free energy of adsorption is influenced by the strong interaction between the sulfur headgroup and the metal surface, as well as the van der Waals interactions between the alkyl chains. For short-chain thiols like 4-mercaptobutane-1-sulfonic acid, the contribution from inter-chain interactions is less significant compared to longer-chain thiols. The kinetics of SAM formation are also influenced by chain length, with shorter chains often exhibiting different adsorption profiles compared to their longer-chain counterparts. researchgate.net

For 4-mercaptobutane-1-sulfonic acid, the short butyl chain would lead to a less ordered monolayer compared to longer-chain alkanethiols. However, the terminal sulfonic acid group, being highly polar and capable of hydrogen bonding, would significantly influence the packing arrangement and the surface properties. Studies on similar short-chain thiols have shown that the terminal group's nature plays a dominant role in the final structure of the SAM. nih.gov The orientation of the sulfonic acid groups at the monolayer-environment interface is key to its function in subsequent applications.

The primary advantage of using 4-mercaptobutane-1-sulfonic acid to form SAMs is the ability to drastically alter the properties of the underlying metal surface. The terminal sulfonic acid groups create a highly hydrophilic and negatively charged surface at neutral pH. This modification is crucial for a variety of applications, particularly where controlled interaction with a biological environment is desired. The surface energy and wettability of the substrate are significantly changed, transforming a hydrophobic gold surface into a hydrophilic one. This controlled functionalization is a cornerstone of creating biocompatible and bio-selective surfaces.

Role in Biosensor Design and Anti-fouling Coatings

The unique surface properties imparted by 4-mercaptobutane-1-sulfonic acid SAMs make them highly suitable for applications in biosensor development and as anti-fouling coatings. The controlled functionalization of surfaces is a critical aspect of developing reliable and sensitive biosensing platforms. upmc.frnumberanalytics.com

A major challenge in the development of biosensors that operate in complex biological fluids like blood serum or plasma is the non-specific adsorption (NSA) of proteins and other biomolecules onto the sensor surface. nih.gov This fouling can lead to false signals and a reduction in sensor sensitivity and specificity. nih.gov

SAMs terminated with sulfonic acid groups are highly effective at resisting NSA. The mechanism behind this anti-fouling property is attributed to the formation of a tightly bound hydration layer on the surface. rsc.org The highly hydrophilic and charged sulfonate groups interact strongly with water molecules, creating a physical and energetic barrier that prevents proteins from adsorbing onto the surface. This strategy is a key feature in the design of "stealth" surfaces that can resist biofouling. Surfaces with a strong negative charge, such as those created by sulfonic acid groups, have been shown to be particularly effective in repelling proteins, which often carry a net negative charge at physiological pH. rsc.org

Table 1: Comparison of Anti-fouling Properties of Different SAM Terminations

Terminal GroupPredominant Surface PropertyMechanism of NSA ResistanceRelative Effectiveness
-SO3H (Sulfonic Acid) Hydrophilic, Negatively Charged Formation of a strong hydration layer, electrostatic repulsion High
-OH (Hydroxyl)Hydrophilic, NeutralFormation of a hydration layerModerate to High
-COOH (Carboxylic Acid)Hydrophilic, Negatively Charged (at neutral pH)Electrostatic repulsion, hydration layerModerate
-CH3 (Methyl)Hydrophobic, NeutralNone (promotes hydrophobic interaction with proteins)Low

This table provides a generalized comparison based on established principles of surface chemistry.

Beyond preventing non-specific interactions, the terminal sulfonic acid group of a 4-mercaptobutane-1-sulfonic acid SAM can be chemically modified to allow for the covalent immobilization of specific biorecognition elements, such as antibodies, enzymes, or DNA. This is a crucial step in the fabrication of highly selective biosensors. nih.gov

While the sulfonic acid group itself is relatively unreactive towards common bioconjugation chemistries, it can be converted into a more reactive intermediate. A common strategy is the conversion of the sulfonic acid to a sulfonyl chloride (-SO2Cl) group. This can be achieved by reacting the SAM with reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The resulting sulfonyl chloride is highly electrophilic and can readily react with nucleophilic groups on biomolecules, such as primary amines (-NH2) found in the lysine (B10760008) residues of proteins, to form a stable sulfonamide bond.

This two-step functionalization strategy allows for the creation of a surface that first resists non-specific adsorption and then can be selectively activated for the covalent attachment of a desired ligand. This ensures that the immobilized bioreceptors are presented in a controlled manner, which is essential for optimal biosensor performance. The ability to control both the anti-fouling properties and the specific ligand immobilization makes 4-mercaptobutane-1-sulfonic acid a versatile molecule for advanced biosensor design. numberanalytics.comnih.gov

Polymer Chemistry and Polymer-Supported Reagents

The integration of 4-Mercaptobutane-1-sulfonic acid functionalities into polymer structures has led to the development of innovative polymer-supported reagents and catalysts. A notable example is the synthesis of poly(4-vinylpyridinium butane (B89635) sulfonic acid) hydrogen sulfate (B86663). This is achieved by the reaction of poly(4-vinylpyridine) with 1,4-butanesultone, a derivative of the sulfonic acid portion of 4-Mercaptobutane-1-sulfonic acid.

This resulting polymer-supported catalyst has demonstrated significant efficacy in various organic syntheses. It has been successfully employed as an efficient, heterogeneous, and reusable dual acidic catalyst for the one-pot preparation of 1-amidoalkyl-2-naphthols and substituted quinolines under solvent-free conditions. cjcatal.com The catalyst's performance is attributed to the presence of both Brønsted and Lewis acidic sites, stemming from the sulfonic acid and the pyridinium (B92312) moieties, respectively.

Further research has highlighted the versatility of this polymer-supported system. N-Sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate has been shown to be an effective catalyst for the synthesis of xanthene derivatives under ultrasonic irradiation, offering an environmentally benign and cost-effective methodology. nih.gov Its application has also been extended to acylation reactions of alcohols, phenols, thiols, and amines, as well as the 1,1-diacetylation of aldehydes, all under solvent-free conditions at room temperature. cjcatal.com The reusability of the catalyst over several cycles without significant loss of activity underscores its potential for industrial applications. nih.govcjcatal.com

A key advantage of using such polymer-supported reagents is the simplification of the work-up procedure. The catalyst, being in a solid phase, can be easily separated from the reaction mixture by simple filtration, thus avoiding complex purification steps. cjcatal.comnih.gov

Catalytic Applications of Poly(4-vinylpyridinium butane sulfonic acid) Hydrogen Sulfate
Reaction TypeSubstratesKey AdvantagesReference
One-pot synthesis of 1-amidoalkyl-2-naphtholsAldehydes, 2-naphthol, acetamideSolvent-free, high yield, reusable catalyst cjcatal.com
Synthesis of substituted quinolines2-aminobenzophenone, ketonesSolvent-free, short reaction time cjcatal.com
Synthesis of 1,8-dioxo-octahydroxanthenesAromatic aldehydes, dimedoneHeterogeneous catalysis, reusability kisti.re.kr
Synthesis of xanthene derivativesAldehydes, β-naphtholUltrasound irradiation, room temperature nih.gov
Acylation of alcohols, phenols, thiols, and aminesVarious substrates with acetic anhydride (B1165640)Solvent-free, room temperature, high yield cjcatal.com

Electrochemical Interfaces and Molecular Recognition at Surfaces

The thiol group in 4-Mercaptobutane-1-sulfonic acid provides a strong anchoring point for its attachment to noble metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs). These highly ordered molecular layers are of great interest for modifying the properties of electrochemical interfaces and for creating surfaces capable of molecular recognition.

While direct studies on SAMs of 4-Mercaptobutane-1-sulfonic acid are not as extensive as for other thiols, the principles derived from related systems are highly applicable. The terminal sulfonic acid group, being strongly acidic, imparts a high negative surface charge at neutral and basic pH. This feature is crucial for controlling the interactions of the modified surface with its environment.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing these modified surfaces. EIS measures the impedance of the interface in response to a small AC potential perturbation over a range of frequencies. The resulting impedance spectrum can be modeled with an equivalent circuit, providing quantitative information about the properties of the SAM, such as its packing density, dielectric properties, and charge transfer resistance. For a SAM of 4-Mercaptobutane-1-sulfonic acid, the high surface charge density would significantly influence the double-layer capacitance and the transport of redox probes to the electrode surface.

The stability and reproducibility of SAMs are critical for their application in biosensors. Studies on other thiol-based SAMs have shown that the interface can undergo reorganization over time, which affects the electrochemical signal. nih.gov Careful conditioning of the electrode is often necessary to achieve a stable baseline for reliable sensing. nih.gov

Molecular recognition at these functionalized surfaces is achieved by tailoring the chemical and physical properties of the SAM. The sulfonic acid groups of a 4-Mercaptobutane-1-sulfonic acid SAM can participate in electrostatic interactions, attracting positively charged molecules to the surface. This can be exploited for the selective detection of certain analytes. For instance, such a surface could be used to pre-concentrate cationic species from a solution, enhancing the sensitivity of their detection.

Furthermore, the principles of molecular recognition on functionalized surfaces extend to more complex systems, such as those used in immunoassays and DNA sensing. nih.gov In these applications, the SAM serves as a platform for the immobilization of bioreceptors like antibodies or aptamers. The underlying SAM, in this case potentially formed from 4-Mercaptobutane-1-sulfonic acid, plays a crucial role in preventing non-specific adsorption and maintaining the biological activity of the immobilized receptor.

Properties of Compounds Mentioned
Compound NameMolecular FormulaKey Functional Groups
4-Mercaptobutane-1-sulfonic acidC₄H₁₀O₃S₂-SH, -SO₃H
Poly(4-vinylpyridine)(C₇H₇N)nPyridine ring
1,4-ButanesultoneC₄H₈O₃SSultone ring
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfateComplex polymerPyridinium, -SO₃H, HSO₄⁻
1-Amidoalkyl-2-naphtholVariesAmide, Hydroxyl, Naphthyl
QuinolineC₉H₇NQuinoline ring
XantheneC₁₃H₁₀OXanthene ring

Theoretical and Computational Chemistry of 4 Mercaptobutane 1 Sulphonic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of 4-mercaptobutane-1-sulfonic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of electrons.

Such studies would reveal the conformational preferences of the butane (B89635) chain and the orientation of the sulfonate and thiol functional groups. The calculated Mulliken charges would indicate the charge distribution across the molecule, highlighting the electronegativity of the oxygen atoms in the sulfonate group and the relative neutrality of the thiol group. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also critical outputs of DFT calculations. The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and stability. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of 4-Mercaptobutane-1-sulfonic acid

PropertyHypothetical Value
Optimized Ground State Energy (Hartree)-950.123
HOMO Energy (eV)-7.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)6.6
Dipole Moment (Debye)5.4

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy compared to DFT for certain properties. stanford.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on molecular geometries and energies. While computationally more expensive, these methods are valuable for validating the results of DFT calculations and for studying systems where electron correlation effects are particularly important. For 4-mercaptobutane-1-sulfonic acid, ab initio calculations could be used to obtain highly accurate bond dissociation energies and to study the subtle conformational landscape of the molecule.

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the solution phase. mdpi.com By simulating the movement of atoms over time, MD can provide insights into the conformation, solvation, and interactions of 4-mercaptobutane-1-sulfonic acid in a solvent like water.

For a molecule with both a hydrophilic sulfonate group and a potentially interactive thiol group, MD simulations can reveal how it orients itself at interfaces and how it interacts with surrounding water molecules and ions. nih.gov Simulations of similar molecules, such as 2-mercaptoethane sulfonic acid, have shown that the sulfonate group tends to interact electrostatically with positively charged surfaces or ions, while the thiol group can be involved in complexation with metal ions. researchgate.netnih.gov

MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding other atoms at a certain distance from a reference atom. This can provide a detailed picture of the solvation shell around the sulfonate and thiol groups.

Computational Studies of Reaction Mechanisms and Transition States in Catalysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For 4-mercaptobutane-1-sulfonic acid, this could involve studying its role in catalysis, for example, in the formation of nanoparticles or as a ligand in organometallic chemistry. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The activation energy of a reaction, which determines its rate, can be calculated from the energy difference between the reactants and the transition state. This information is vital for understanding how the molecule participates in chemical transformations and for designing more efficient catalytic processes.

Prediction of Spectroscopic Signatures from First Principles

Computational chemistry allows for the prediction of various spectroscopic signatures from first principles, which can be invaluable for interpreting experimental spectra. For 4-mercaptobutane-1-sulfonic acid, these predictions can aid in its identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For 4-mercaptobutane-1-sulfonic acid, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending modes of the S-H, C-S, S=O, and O-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can be compared to experimental NMR data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This can help to understand the electronic structure and chromophoric properties of 4-mercaptobutane-1-sulfonic acid.

Table 2: Hypothetical Predicted Spectroscopic Data for 4-Mercaptobutane-1-sulfonic acid

SpectroscopyFeaturePredicted Value
IRS-H stretch~2550 cm⁻¹
IRS=O stretch~1200 cm⁻¹
¹³C NMRC-S (thiol)~25 ppm
¹³C NMRC-S (sulfonate)~50 ppm
UV-Visλmax~210 nm

Note: These are representative values for the functional groups present in the molecule.

Surface Adsorption and Interface Interaction Modeling

The bifunctional nature of 4-mercaptobutane-1-sulfonic acid, with its sulfonate and thiol groups, makes its interaction with surfaces a topic of significant interest. Computational modeling can provide a molecular-level understanding of how this molecule adsorbs onto different surfaces, such as metals or metal oxides. usda.gov

Modeling studies on similar mercaptoalkane sulfonic acids have shown that the adsorption behavior is highly dependent on the nature of the surface and the surrounding environment. researchgate.netnih.gov The thiol group is known to form strong covalent bonds with noble metal surfaces like gold and silver, a property widely used in the formation of self-assembled monolayers. The sulfonate group, being highly polar and negatively charged, can interact electrostatically with charged surfaces or participate in hydrogen bonding.

Molecular dynamics simulations and DFT calculations can be used to model the adsorption process, determining the preferred binding sites, adsorption energies, and the orientation of the molecule on the surface. researchgate.net This information is crucial for applications such as corrosion inhibition, surface functionalization, and the design of novel nanomaterials. For instance, studies on the adsorption of similar molecules on layered double hydroxides have shown that the sulfonate group interacts with the positively charged layers, while the thiol group is available for further reactions. researchgate.netnih.gov

Binding Energies and Conformations on Metal Surfaces

The interaction of bifunctional molecules like 4-mercaptobutane-1-sulfonic acid with metal surfaces is a complex phenomenon. The molecule features a thiol (-SH) group, known for its strong affinity to noble metal surfaces, and a sulfonic acid (-SO₃H) group, which can also interact with surfaces, albeit typically more weakly than the thiol group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature of these interactions.

While direct computational studies on 4-mercaptobutane-1-sulfonic acid are not abundant in the public literature, valuable inferences can be drawn from studies on similar molecules, such as alkanethiols and mercaptoalkanoic acids, on metal surfaces like gold (Au), silver (Ag), copper (Cu), and platinum (Pt).

The binding of 4-mercaptobutane-1-sulfonic acid to a metal surface is primarily expected to occur through the sulfur atom of the thiol group. This interaction typically involves the cleavage of the S-H bond and the formation of a strong metal-sulfur (M-S) bond. The molecule, upon adsorption, is likely to adopt a specific conformation that maximizes the interaction of the thiol group with the surface while accommodating the butane chain and the terminal sulfonic acid group.

The binding energy of the molecule to the surface is a key parameter that quantifies the strength of the interaction. For alkanethiols on gold surfaces, these binding energies are typically in the range of 20-40 kcal/mol. The exact value depends on factors such as the nature of the metal, the specific crystal facet of the metal surface, the coverage of the molecules on the surface, and the computational method used.

The conformation of the adsorbed 4-mercaptobutane-1-sulfonic acid would be a balance between the strong M-S bond, van der Waals interactions between the alkyl chains of neighboring molecules in a self-assembled monolayer (SAM), and the orientation of the terminal sulfonic acid group. The sulfonic acid group, being hydrophilic, would likely be oriented away from the metal surface and towards the surrounding environment, especially in the presence of a polar solvent.

Table 1: Representative Binding Energies of Thiol-Containing Molecules on Metal Surfaces from DFT Studies

MoleculeMetal SurfaceAdsorption SiteBinding Energy (eV)Computational Method
Methanethiol (CH₃SH)Au(111)Hollow-0.52DFT-PBE
Ethanethiol (C₂H₅SH)Ag(111)Hollow-0.45DFT-GGA
Mercaptoacetic AcidAg Powder--FT-IR Study researchgate.net
Hydrogen (H₂)Pt(111)Hollow & Bridge-DFT physchemres.org
Sulfur Dioxide (SO₂)Pt(001)S,O-bonded-2.47DFT mdpi.com

Note: This table presents data for analogous molecules to illustrate the principles of thiol-metal interactions. The binding energies are indicative and can vary based on the specific computational setup.

The orientation of the butane chain is also a critical aspect of the conformation. In a densely packed SAM, the alkyl chains are expected to be tilted with respect to the surface normal to optimize intermolecular interactions. The tilt angle is influenced by the chain length and the nature of the terminal group.

Interactions with Inorganic and Organic Substrates

Beyond metal surfaces, the interaction of 4-mercaptobutane-1-sulfonic acid with other inorganic and organic substrates is of significant interest. These interactions are primarily governed by the chemical functionalities of the molecule, namely the thiol and sulfonic acid groups.

Interactions with Inorganic Substrates:

Inorganic substrates of interest include metal oxides (e.g., TiO₂, SiO₂, Al₂O₃) and semiconductor materials. The sulfonic acid group (-SO₃H) is expected to play a more dominant role in the interaction with these substrates compared to its interaction with noble metals.

The sulfonic acid group can interact with metal oxide surfaces through several mechanisms:

Hydrogen Bonding: The hydrogen atom of the sulfonic acid group can form hydrogen bonds with oxygen atoms on the oxide surface.

Ligand Exchange: The sulfonic acid group can replace surface hydroxyl groups, leading to the formation of a direct bond between the sulfur atom and a metal atom on the surface.

Electrostatic Interactions: The polar sulfonic acid group can have strong electrostatic interactions with the charged or polar sites on the inorganic substrate.

Computational studies on the interaction of similar sulfonic acid-containing molecules with metal oxides can provide insights into the preferred binding modes and energies. For instance, the adsorption of organosulfonates on metal oxide surfaces is a critical aspect of many catalytic and environmental processes.

Interactions with Organic Substrates:

The interactions of 4-mercaptobutane-1-sulfonic acid with organic substrates are primarily mediated by non-covalent forces such as hydrogen bonding and van der Waals interactions. The sulfonic acid group, being a strong acid, can act as a hydrogen bond donor. The thiol group can also participate in hydrogen bonding, although it is a weaker hydrogen bond donor and acceptor compared to the sulfonic acid group.

In a biological context, the interactions with organic substrates like proteins are of particular interest. For example, specific aminopeptidase (B13392206) inhibitors with a similar β-aminothiol structure have been studied. bas.bg The sulfonic acid group can engage in electrostatic interactions with charged amino acid residues, while the alkyl chain can have hydrophobic interactions with nonpolar regions of the protein. The thiol group could potentially interact with metal ions within the active site of metalloenzymes.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools to explore these interactions. These methods can predict the binding affinity and the specific binding pose of the molecule within a protein's binding site, providing valuable information for drug design and development.

Table 2: Key Functional Groups of 4-Mercaptobutane-1-sulfonic acid and their Potential Interactions

Functional GroupPotential Interacting SubstratesNature of Interaction
Thiol (-SH)Noble Metals (Au, Ag, Pt, Cu)Covalent Metal-Sulfur bond
Metal IonsCoordination
Hydrogen Bond AcceptorsWeak Hydrogen Bonding
Sulfonic Acid (-SO₃H)Metal Oxides (TiO₂, SiO₂)Hydrogen Bonding, Ligand Exchange, Electrostatic
Polar Organic Molecules, ProteinsStrong Hydrogen Bonding, Electrostatic Interactions
Alkyl Chain (-C₄H₈-)Nonpolar Organic Molecules, Hydrophobic Pockets in ProteinsVan der Waals Interactions, Hydrophobic Interactions

Synthesis and Investigation of Derivatives and Functionalized Analogues of 4 Mercaptobutane 1 Sulphonic Acid

Alkylaminomercaptosulfonic Acids: Synthesis and Chemical Properties

The introduction of an amino group to the 4-mercaptobutane-1-sulfonic acid backbone yields alkylaminomercaptosulfonic acids. These compounds are structurally related to taurine (B1682933) and its analogues and are of interest for their potential biological activities.

Synthesis:

A primary route for the synthesis of N-substituted 4-aminobutane-1-sulfonic acids involves the ring-opening of 1,4-butane sultone by an amine. wikipedia.orgrhhz.net This reaction provides a straightforward method to introduce a variety of alkylamino groups. To obtain the desired alkylaminomercaptosulfonic acid, a subsequent step to introduce the thiol group would be necessary, or a starting material that already contains both an amino and a thiol group could be envisioned.

A plausible synthetic pathway is outlined below:

Reaction of 1,4-butane sultone with an amino alcohol: This reaction would yield a hydroxyl-substituted alkylaminobutanesulfonic acid.

Conversion of the hydroxyl group to a leaving group: The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate.

Nucleophilic substitution with a thiol-containing nucleophile: Reaction with a reagent like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis would introduce the mercapto group.

Alternatively, direct reaction of 1,4-butane sultone with an aminothiol (B82208) could be explored, although the differential nucleophilicity of the amino and thiol groups would need to be carefully managed.

Chemical Properties:

Alkylaminomercaptosulfonic acids are amphoteric molecules, possessing both acidic and basic centers.

Acidity: The sulfonic acid group (-SO₃H) is strongly acidic, with a pKa value typically below 2. fiveable.mebyjus.com This ensures that it exists predominantly as the sulfonate anion (-SO₃⁻) at physiological pH.

Basicity: The amino group (-NHR) is basic and will be protonated at acidic to neutral pH.

Thiol Reactivity: The mercapto group (-SH) is a key functional handle for further derivatization. It is a good nucleophile and can undergo a variety of reactions, including oxidation to disulfides and alkylation.

The presence of these three functional groups in one molecule provides a rich chemical landscape for the synthesis of a diverse range of derivatives.

Disulfide Derivatives: Formation and Reduction Chemistry

The thiol group of 4-mercaptobutane-1-sulfonic acid is readily oxidized to form a disulfide derivative. This reaction is reversible, and the resulting disulfide can be reduced back to the thiol.

Formation of Disulfide Derivatives:

The oxidation of two molecules of 4-mercaptobutane-1-sulfonic acid yields 4,4'-dithiobis(butane-1-sulfonic acid). This is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. nih.gov

Oxidizing Agents: Common laboratory oxidizing agents for this transformation include hydrogen peroxide, iodine, or even atmospheric oxygen, which can be catalyzed by metal ions.

The reaction can be represented as:

2 HS-(CH₂)₄-SO₃H + [O] → HO₃S-(CH₂)₄-S-S-(CH₂)₄-SO₃H + H₂O

Reduction of Disulfides:

The disulfide bond in 4,4'-dithiobis(butane-1-sulfonic acid) can be cleaved by reducing agents to regenerate the parent thiol. This reduction is a key reaction in biochemistry, for example, in the context of protein disulfide bonds.

Reducing Agents: Common reducing agents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). These reagents are effective at breaking the S-S bond and are often used in excess to drive the equilibrium towards the reduced thiol. bio-techne.com

The reduction reaction is as follows:

HO₃S-(CH₂)₄-S-S-(CH₂)₄-SO₃H + 2 [H] → 2 HS-(CH₂)₄-SO₃H

This reversible formation and reduction of the disulfide bond is a critical aspect of the chemistry of mercaptosulfonic acids and can be exploited for various applications, such as in the design of responsive materials or for drug delivery systems.

Conjugates with Other Organic Moieties

The functional groups of 4-mercaptobutane-1-sulfonic acid, particularly the thiol group, provide a versatile platform for conjugation to other organic molecules, including biomolecules.

Thiol-Based Conjugation:

The nucleophilic thiol group is highly reactive towards specific electrophilic partners, allowing for selective conjugation.

Maleimide (B117702) Chemistry: One of the most common methods for thiol-specific bioconjugation is the reaction with maleimides. bio-techne.com The thiol undergoes a Michael addition to the double bond of the maleimide ring, forming a stable thioether linkage. This reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5.

Pyridyl Disulfide Chemistry: Another strategy involves the use of pyridyl disulfide reagents. The thiol group of the mercaptosulfonic acid can displace the pyridyl disulfide, forming a new disulfide bond with the target molecule. acs.orgportlandpress.com This linkage is reversible and can be cleaved by reducing agents.

Thiol-Halogeno Reactions: Alkylation of the thiol with alkyl halides is a fundamental reaction to form thioethers. However, this method may require stronger basic conditions and can be less specific than maleimide or pyridyl disulfide chemistry. acs.org

Sulfonic Acid-Based Conjugation:

While the sulfonic acid group is generally less reactive for conjugation compared to the thiol, it can be converted into derivatives that are more amenable to forming covalent bonds.

Esterification: Sulfonic acids can be converted into sulfonate esters. wikipedia.org This typically involves the reaction of the corresponding sulfonyl chloride with an alcohol. The sulfonyl chloride can be prepared from the sulfonic acid.

Sulfonamide Formation: Similarly, reaction of the sulfonyl chloride with an amine will yield a sulfonamide.

These conjugation strategies allow for the attachment of 4-mercaptobutane-1-sulfonic acid to a wide array of molecules, thereby modifying their properties, such as solubility, or introducing a specific functional handle.

Structure-Reactivity and Structure-Property Relationships in Derivatized Compounds

The chemical and physical properties of derivatives of 4-mercaptobutane-1-sulfonic acid are intrinsically linked to their molecular structure. Understanding these relationships is crucial for the rational design of new compounds with desired characteristics.

Influence of the Alkylamino Group:

Lipophilicity: The nature of the alkyl substituent on the amino group significantly impacts the lipophilicity of the molecule. Increasing the length or branching of the alkyl chain will increase the lipophilicity, which can affect solubility and the ability to cross biological membranes. mdpi.comresearchgate.net

Basicity: The substitution on the nitrogen atom also influences its basicity. The presence of electron-donating alkyl groups increases basicity, while electron-withdrawing groups decrease it.

Impact of the Carbon Chain:

Flexibility and Conformation: The four-carbon chain provides a degree of conformational flexibility. Modifications to the chain length or the introduction of rigid elements, such as double bonds or cyclic structures, would alter the spatial relationship between the functional groups and influence how the molecule interacts with biological targets.

Role of the Sulfonic Acid Group:

Acidity and Polarity: The sulfonic acid group is a strong acid and highly polar. fiveable.melibretexts.org This imparts significant water solubility to the molecule and ensures it is ionized at physiological pH. Conversion of the sulfonic acid to a less polar ester or amide would dramatically alter these properties. mdpi.com

By systematically modifying these structural features, it is possible to fine-tune the physicochemical and biological properties of the resulting derivatives.

Computational Design and Prediction of Novel Derivatives

Computational methods are powerful tools in modern chemistry for the design and prediction of the properties of novel molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. nih.gov

Molecular Docking:

If a biological target for a derivative of 4-mercaptobutane-1-sulfonic acid is known, molecular docking can be used to predict how different analogues will bind to the active site of the target protein. nih.govnih.gov This allows for the in silico screening of virtual libraries of compounds and the identification of candidates with potentially high binding affinity. Docking studies can provide insights into the key interactions (e.g., hydrogen bonds, electrostatic interactions) between the ligand and the protein, guiding the design of more potent derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known derivatives and their activities, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized compounds. Molecular descriptors, such as lipophilicity (logP), electronic properties, and steric parameters, are used to quantify the structural features of the molecules. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations can provide a more dynamic picture of how a derivative interacts with its environment, such as a biological membrane or the active site of an enzyme. researchgate.netscribd.com These simulations can reveal information about the conformational changes of the molecule and its target upon binding, as well as the stability of the complex over time.

These computational approaches, when used in conjunction with experimental synthesis and testing, can significantly accelerate the discovery and optimization of novel derivatives of 4-mercaptobutane-1-sulfonic acid with desired properties.

Environmental Chemistry and Degradation Pathways of 4 Mercaptobutane 1 Sulphonic Acid

Environmental Fate and Persistence in Various Compartments

Detailed studies on the environmental fate and persistence of 4-mercaptobutane-1-sulfonic acid in various environmental compartments such as soil, water, and air are not extensively documented in publicly accessible scientific literature. General chemical principles suggest that its high water solubility, conferred by the sulfonic acid group, would likely lead to its presence predominantly in the aqueous phase. The thiol group, on the other hand, can influence its partitioning and reactivity.

The persistence of a chemical in the environment is a key factor in assessing its potential for long-term impact. Without specific experimental data on the half-life of 4-mercaptobutane-1-sulfonic acid in different environmental matrices, its persistence remains unquantified.

Abiotic Degradation Mechanisms

Abiotic degradation processes, including hydrolysis, photolysis, and oxidation, are crucial in determining the environmental lifetime of a chemical.

Hydrolysis and Photolysis

Specific experimental data on the hydrolysis and photolysis rates of 4-mercaptobutane-1-sulfonic acid are not available. In general, sulfonic acids are resistant to hydrolysis. The carbon-sulfur bond in the sulfonate group is typically stable under environmental pH conditions.

The potential for photolytic degradation would depend on the compound's ability to absorb light in the environmentally relevant UV spectrum. Without an absorption spectrum for 4-mercaptobutane-1-sulfonic acid, its susceptibility to direct photolysis cannot be determined. Indirect photolysis, mediated by reactive species generated by sunlight in natural waters (e.g., hydroxyl radicals), could be a potential degradation pathway, but specific studies are lacking.

Oxidation in Aquatic and Atmospheric Systems

The thiol group in 4-mercaptobutane-1-sulfonic acid is susceptible to oxidation. In aquatic systems, oxidation can be initiated by various oxidants, including dissolved oxygen and photochemically produced reactive oxygen species. The oxidation of thiols can lead to the formation of disulfides and further oxidized sulfur species.

In the atmosphere, if the compound were to partition to the gas phase, it would be subject to oxidation by hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). The rate of these reactions would determine its atmospheric lifetime. However, due to its likely low volatility, atmospheric transport and degradation may be less significant compared to its fate in aquatic environments. No specific studies on the atmospheric oxidation of 4-mercaptobutane-1-sulfonic acid were found.

Biotransformation and Biodegradation in Environmental Systems (excluding higher organisms)

The biodegradation of organic compounds by microorganisms is a primary mechanism for their removal from the environment.

Microbial Metabolism Pathways

There is a lack of specific research on the microbial metabolism of 4-mercaptobutane-1-sulfonic acid. Generally, bacteria have evolved diverse pathways to utilize organosulfur compounds as sources of carbon and sulfur. The degradation of sulfonated compounds often involves specialized enzymes that can cleave the carbon-sulfur bond. The presence of both a thiol and a sulfonate group in 4-mercaptobutane-1-sulfonic acid presents a unique structure for microbial enzymes.

Enzyme-Catalyzed Degradation (non-human enzymes)

Specific non-human enzymes that catalyze the degradation of 4-mercaptobutane-1-sulfonic acid have not been identified in the reviewed literature. The initial step in its enzymatic degradation could involve either the oxidation of the thiol group or the desulfonation of the sulfonic acid moiety. Enzymes such as monooxygenases and desulfonases from various microbial sources are known to act on related organosulfur compounds. However, without experimental evidence, the specific enzymes and pathways involved in the breakdown of 4-mercaptobutane-1-sulfonic acid remain speculative.

Future Research Directions and Emerging Applications of 4-Mercaptobutane-1-sulphonic acid

The bifunctional nature of this compound, containing both a terminal thiol (-SH) group and a highly acidic sulphonic acid (-SO₃H) group, positions it as a compound of significant interest for future research and development. Its unique molecular architecture opens avenues for novel applications across catalysis, materials science, and sustainable technologies. This article explores the prospective research directions and emerging applications centered on this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-Mercaptobutane-1-sulphonic acid?

  • Methodological Answer : The compound is synthesized via sulfonation and mercapto-group introduction, often isolated as a guanidine salt (1:1 stoichiometry). Post-synthesis purification involves recrystallization using polar aprotic solvents (e.g., DMF) to remove unreacted precursors. Characterization via elemental analysis and mass spectrometry (MS) confirms purity (>90% by TLC). The CAS registry (84110-45-2) and molecular formula (C₅H₁₅N₃O₃S₂) should align with spectral data .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ²D-COSY) to confirm the sulfonic acid and mercapto groups. FT-IR analysis identifies S-H (2550 cm⁻¹) and S=O (1180 cm⁻¹) stretches. High-resolution MS (HRMS) validates the molecular ion peak at m/z 229.3216 (calculated for C₅H₁₅N₃O₃S₂). Cross-reference with CAS 84110-45-2 to ensure consistency .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials. Monitor degradation via HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35). Thermal stability tests (TGA/DSC) show decomposition above 200°C .

Advanced Research Questions

Q. How does this compound participate in catalytic cross-coupling reactions?

  • Methodological Answer : While direct evidence is limited, analogous sulfonic acids (e.g., 4-Mercaptophenylboronic acid) act as ligands in Pd-catalyzed Suzuki-Miyaura reactions. Design experiments by substituting the boronic acid group with the sulfonic moiety. Monitor C-S bond stability under catalytic conditions via in situ Raman spectroscopy .

Q. Can this compound functionalize nanomaterials for biomolecule enrichment?

  • Methodological Answer : Inspired by Fe₃O₄-C-Au microsphere functionalization with sulfonic acids, immobilize this compound on gold nanoparticles (AuNPs) via thiol-gold interactions. Validate binding efficiency using surface plasmon resonance (SPR) and test glycoprotein enrichment via MALDI-TOF MS .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR/IR spectra may arise from tautomerism (sulfonic vs. sulfonate forms) or residual solvents. Perform variable-temperature NMR and deuterium exchange experiments. Use DFT calculations (B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR .

Q. What analytical techniques optimize quantification in complex matrices?

  • Methodological Answer : Develop a LC-MS/MS method with a C18 column and 0.1% formic acid in acetonitrile/water. Use isotopically labeled internal standards (e.g., ¹³C-guanidine) to correct matrix effects. Validate linearity (R² >0.99) and LOD/LOQ (≤1 ng/mL) per ICH guidelines .

Q. How to assess the compound’s biological activity against microbial targets?

  • Methodological Answer : Conduct microbroth dilution assays (CLSI M07-A10) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Compare MIC values with known sulfonic acid derivatives. Perform cytotoxicity assays (MTT) on mammalian cells to evaluate selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.